molecular formula C8H7BrFI B3302383 Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- CAS No. 916516-86-4

Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)-

Cat. No.: B3302383
CAS No.: 916516-86-4
M. Wt: 328.95 g/mol
InChI Key: ZCQQBHWZBXXINP-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- is a polysubstituted benzene derivative. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring, along with an ethyl group. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as iron(III) bromide or aluminum tribromide for the bromination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Cross-Coupling: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Cross-Coupling: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- involves its interaction with various molecular targets through electrophilic aromatic substitution and cross-coupling reactions. The presence of multiple halogen atoms allows for selective reactivity, enabling the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 4-bromo-2-fluoro-1-(2-iodoethyl)- is unique due to the presence of the ethyl group and the specific arrangement of halogen atoms, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(2-iodoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQQBHWZBXXINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280920
Record name 4-Bromo-2-fluoro-1-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916516-86-4
Record name 4-Bromo-2-fluoro-1-(2-iodoethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916516-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(2-iodoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized according to the same general procedure described for the synthesis of 4-bromo-1-(2-iodo-ethyl)-2-methyl-benzene in Preparation #2, Step 1, except that 2-(4-bromo-2-fluoro-phenyl)-ethanol was used instead of 2-(4-bromo-2-methylphenyl)ethanol to yield the title compound as a clear oil (5.75 g, 95.7%) 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.13-3.24 (m, 2H) 3.26-3.44 (m, 2H) 7.06-7.14 (m, 1H) 7.21-7.24 (m, 1H) 7.26-7.31 (m, 1H)
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
0 (± 1) mol
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Yield
95.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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